4-Fluoro-2-(difluoromethyl)anisole
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Overview
Description
4-Fluoro-2-(difluoromethyl)anisole is a chemical compound with the molecular formula C8H7F3O. It is also known by its IUPAC name, 2-(difluoromethyl)-4-fluorophenyl methyl ether. This compound is characterized by the presence of a fluorine atom and a difluoromethyl group attached to an anisole structure, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(difluoromethyl)anisole may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of fluorine atoms and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(difluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in the formation of less fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, less fluorinated anisoles, and various substituted anisole derivatives .
Scientific Research Applications
4-Fluoro-2-(difluoromethyl)anisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(difluoromethyl)anisole involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroanisole: Similar structure but with only one fluorine atom.
4-Fluoroanisole: Similar structure with a fluorine atom at a different position.
2,4-Difluoroanisole: Contains two fluorine atoms but lacks the difluoromethyl group.
Uniqueness
4-Fluoro-2-(difluoromethyl)anisole is unique due to the presence of both a fluorine atom and a difluoromethyl group.
Properties
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWEBYLKCQNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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